N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide
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Overview
Description
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide typically involves multiple steps starting from commercially available substances. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the thiazolo[5,4-b]pyridine core. This intermediate is then coupled with 3-bromopropionyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity. This inhibition disrupts key signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-florophenyl sulfonamide: Another potent PI3K inhibitor with similar structural features.
5-Chlorothiophene-2-sulfonamide: Exhibits high inhibitory activity against PI3K.
Uniqueness
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide stands out due to its unique thiazolo[5,4-b]pyridine core, which imparts distinct biological activity and chemical reactivity. Its ability to inhibit multiple isoforms of PI3K with high potency makes it a valuable compound for drug development .
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H13N3OS/c1-2-13(19)17-11-6-3-5-10(9-11)14-18-12-7-4-8-16-15(12)20-14/h3-9H,2H2,1H3,(H,17,19) |
InChI Key |
XHEZHEOFRLGVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
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